2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is an organic compound that features a pyrazole ring substituted with an amino group and a dimethylacetamide moiety. This compound is significant in both medicinal chemistry and materials science due to its unique structural properties and potential biological activities. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can be traced back to various synthetic methodologies that incorporate the pyrazole framework, which is known for its diverse pharmacological applications. The compound is often derived from simpler pyrazole precursors through substitution reactions or condensation techniques.
This compound can be classified as a pyrazole derivative, specifically belonging to the class of amides due to the presence of the N,N-dimethylacetamide group. Pyrazoles are recognized for their biological activity, including anti-inflammatory, analgesic, and antitumor properties.
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with N,N-dimethylacetamide. Various synthetic routes may include:
The reaction conditions often require controlled temperatures (typically between 50°C and 100°C) and an inert atmosphere to prevent oxidation. Catalysts such as acids or bases may be used to enhance yield and purity.
Key structural data includes:
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific enzymes and receptors within biological systems. The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and preventing enzymatic activity. Additionally, it may modulate receptor functions as either an agonist or antagonist, influencing various signaling pathways critical for cellular responses.
This compound is typically a solid at room temperature, with solubility in polar solvents such as water and dimethyl sulfoxide. Its physical properties may vary based on purity and crystalline form.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize its structure and confirm purity.
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several scientific applications:
Pyrazole heterocycles represent a privileged scaffold in drug discovery due to their structural versatility and diverse pharmacological profiles. These five-membered rings containing two adjacent nitrogen atoms exhibit unique electronic properties, enabling interactions with biological targets through hydrogen bonding, dipole interactions, and π-stacking. Among pyrazole derivatives, aminopyrazoles—characterized by a free amino group at the 3-, 4-, or 5-position—have emerged as particularly valuable building blocks. Their significance stems from:
The compound 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide exemplifies this class, combining a 4-aminopyrazole core with a dimethylacetamide side chain. This structural configuration balances hydrophilic and lipophilic properties, making it a promising pharmacophore for therapeutic development.
The systematic IUPAC name 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS: 1257553-49-3) precisely defines its molecular architecture. Key structural features include:
Molecular Specifications:
Table 1: Structural Comparison of Related Aminopyrazole Acetamides
Compound Name | CAS Number | Molecular Formula | Substitution Pattern | Molecular Weight | |
---|---|---|---|---|---|
2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide | 1257553-49-3 | C₈H₁₄N₄O | 4-Amino, 3-methyl | 182.23 | |
2-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide | 1152841-77-4 | C₇H₁₂N₄O | 4-Amino, unsubstituted | 168.20 | |
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide | 1260379-31-4 | C₈H₁₄N₄O | 3-Amino, 5-methyl | 182.23 | |
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide | 1152950-81-6 | C₉H₁₆N₄O | 4-Amino, 3,5-dimethyl | 196.25 | [2] [5] [10] |
Regioisomerism significantly influences biological activity. The 4-aminopyrazole configuration (as in our subject compound) exhibits distinct electronic properties compared to 3- or 5-aminopyrazoles due to:
X-ray crystallography of related compounds reveals that the amino group participates in intramolecular hydrogen bonding with adjacent carbonyl groups, influencing molecular conformation and target binding [9]. The dimethylacetamide side chain provides rotational flexibility, allowing the molecule to adopt bioactive conformations upon target binding.
Pyrazole-based medicinal chemistry has evolved through three distinct phases:
Early Anti-inflammatory Agents (1960s–1990s):Pyrazoles first gained prominence with antipyrine (analgesic/antipyretic) and later with celecoxib, a selective COX-2 inhibitor. These drugs demonstrated the scaffold’s capacity for target modulation but lacked amino functionalization.
Aminopyrazole Expansion (2000s–2010s):The discovery that 4-aminopyrazoles serve as potent kinase inhibitors revolutionized the field. Notable examples include:
Table 2: Key Milestones in Aminopyrazole Drug Development
Time Period | Development Focus | Representative Agents | Therapeutic Area |
---|---|---|---|
1960s–1990s | Non-aminated pyrazoles | Antipyrine, Celecoxib | Inflammation, Pain |
2000s–2010s | 4-Aminopyrazole kinase inhibitors | AT7519, AT9283 | Oncology |
2020s–Present | Aminopyrazole hybrids | Pirtobrutinib, Subject compound | Oncology, Antimicrobials |
The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide represents a strategic advancement in this timeline. Its dimethylacetamide moiety enhances solubility and bioavailability compared to earlier aryl-substituted analogs, addressing pharmacokinetic limitations observed in first-generation aminopyrazole drugs [3] [5].
The 4-amino-3-methyl configuration in our subject compound confers distinct pharmacological advantages:
Electronic and Steric Effects:
Metabolic Advantages:
Synthetic Versatility:The amino group serves as a handle for further derivatization:
Table 3: Synthetic Applications of 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reaction Type | Reagents/Conditions | Key Products | Biological Applications | |
---|---|---|---|---|
Acylation | Acid chlorides/anhydrides | Amide derivatives | Enhanced target affinity | |
Schiff base formation | Aromatic aldehydes | Azomethine derivatives | Antimicrobial agents | |
Heterocyclization | β-Dicarbonyl compounds | Pyrazolo[4,3-d]pyrimidines | Anticancer agents | |
Multi-component reactions | Aldehydes, isocyanides | Fused triazolothiadiazines | Antiviral/antitumor agents | [6] [8] |
Biological Target Engagement:The 4-amino-3-methylpyrazole scaffold demonstrates dual targeting capabilities:1. Kinase Inhibition:- Blocks ATP-binding sites through hinge region hydrogen bonding- Shows selectivity for CDK2 and Aurora B kinases (IC₅₀ values typically 10–100 nM) [7]2. Antimicrobial Activity:- Disrupts bacterial DNA gyrase and topoisomerase IV- Synergistic effects observed with copper ions against MRSA strains [5] [7]
Recent studies highlight that the dimethylacetamide side chain enhances blood-brain barrier penetration compared to carboxylic acid-containing analogs, expanding potential CNS applications [3] [5]. This makes the compound particularly valuable in designing agents for glioblastoma or neurodegenerative disorders where kinase dysregulation plays a pathogenic role.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8